molecular formula C7H9ClF2N2O B13456780 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride

5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B13456780
M. Wt: 210.61 g/mol
InChI Key: GOHGHGVJJDDIPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an amino group and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Addition of the Difluoroethyl Group: The difluoroethyl group is added using fluorination reactions, often involving reagents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Steps: Including crystallization and recrystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reducing Agents: Like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Including halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activity.

    Materials Science: Employed in the synthesis of advanced materials with unique properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(2,2-difluoroethyl)pyrimidine-2,4-dione: Another fluorinated compound with similar structural features.

    5-Amino-1-(2,2-difluoroethyl)indolin-2-one: Shares the difluoroethyl group but has a different core structure.

Uniqueness

5-Amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific combination of functional groups and the presence of the difluoroethyl moiety, which can impart distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C7H9ClF2N2O

Molecular Weight

210.61 g/mol

IUPAC Name

5-amino-1-(2,2-difluoroethyl)pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H8F2N2O.ClH/c8-6(9)4-11-3-5(10)1-2-7(11)12;/h1-3,6H,4,10H2;1H

InChI Key

GOHGHGVJJDDIPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CC(F)F.Cl

Origin of Product

United States

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